Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH
CAS No.: 166881-42-1
Cat. No.: VC21544242
Molecular Formula: C26H25NO6
Molecular Weight: 447.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 166881-42-1 |
|---|---|
| Molecular Formula | C26H25NO6 |
| Molecular Weight | 447.5 g/mol |
| IUPAC Name | 2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
| Standard InChI | InChI=1S/C26H25NO6/c1-31-18-12-11-17(24(13-18)32-2)14-27(15-25(28)29)26(30)33-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23H,14-16H2,1-2H3,(H,28,29) |
| Standard InChI Key | UIDQSTVPYKMCEY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Introduction
Chemical Structure and Properties
Molecular Composition
Fmoc-(Dmb)Gly-OH possesses a distinctive molecular structure characterized by its Fmoc protecting group and 2,4-dimethoxybenzyl modification on the glycine residue. The structural details of this compound are essential for understanding its functionality in peptide synthesis applications.
| Property | Value |
|---|---|
| Molecular Formula | C26H25NO6 |
| Molecular Weight | 447.48 g/mol |
| CAS Number | 166881-42-1 |
| Chemical Name | N-α-Fmoc-N-α-(2,4-dimethoxybenzyl)-glycine |
| Synonyms | Fmoc-Gly(Dmb)-OH, Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH |
The structure contains a glycine residue with an N-terminal Fmoc protecting group and a 2,4-dimethoxybenzyl group attached to the α-nitrogen of glycine, creating a specialized secondary amine configuration that is crucial for its applications in peptide chemistry .
Physical and Chemical Properties
The physical and chemical properties of Fmoc-(Dmb)Gly-OH dictate its behavior in synthetic reactions and highlight its utility in peptide chemistry:
| Property | Value |
|---|---|
| Physical Form | White to slight yellow powder |
| Boiling Point | 653.2±55.0 °C (Predicted) |
| Density | 1.280±0.06 g/cm³ (Predicted) |
| Storage Temperature | Inert atmosphere, 2-8°C |
| pKa | 3.81±0.10 (Predicted) |
| Water Content | ≤2.00% (Karl Fischer) |
| Assay | ≥90.0% (acidimetric) and ≥95.0% (HPLC) |
These properties demonstrate the compound's stability under appropriate storage conditions and confirm its suitability for incorporation into peptide synthesis workflows . The specified storage requirements indicate the need for careful handling to maintain optimal reactivity.
Stability and Solubility Characteristics
One of the most significant advantages of Fmoc-(Dmb)Gly-OH is its enhanced stability and solubility compared to traditional glycine derivatives. The 2,4-dimethoxybenzyl group considerably improves these characteristics, making it particularly valuable for challenging peptide syntheses involving hydrophobic or aggregation-prone sequences. The improved solubility facilitates reactions in various solvents commonly used in peptide chemistry, while the enhanced stability reduces unwanted side reactions during synthesis .
Synthesis and Production Methods
Synthetic Routes
The synthesis of Fmoc-(Dmb)Gly-OH involves specialized chemical procedures that typically yield high-purity product suitable for peptide synthesis applications. According to available research, one documented synthetic approach involves:
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Hydrolysis of an ethyl ester precursor
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Addition of Fmoc-OSu (9-fluorenylmethoxysuccinimide) under basic conditions
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Purification via silica column chromatography
In a documented synthesis: "The mixture was then diluted with saturated NaHCO3 (50 ml) followed by the dropwise addition of Fmoc-OSu (6.41 g, 19.0 mmol) as a solution in dioxane (25 ml) over 30 minutes. The reaction was stirred overnight after which dioxane was removed under vacuum and water was added to a total volume of 100 ml." This process resulted in Fmoc-(Dmb)Gly-OH as a "nanocrystalline foam (6.0 g, 74% over 2 steps)" .
The relatively high yield (74%) indicates an efficient synthetic route that would be suitable for scaling to larger production quantities when needed.
Quality Control Parameters
For research and commercial applications, quality control of Fmoc-(Dmb)Gly-OH is essential to ensure reliable and reproducible results in peptide synthesis. Key quality parameters include:
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Assay content (typically ≥90.0% by acidimetric analysis and ≥95.0% by HPLC)
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Water content (typically ≤2.00% by Karl Fischer titration)
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Physical appearance (white to slight yellow powder)
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Purity profile by HPLC analysis
These quality control measures are critical for maintaining the integrity of the compound and ensuring consistent performance in peptide synthesis applications . Manufacturers typically provide certificates of analysis documenting these parameters for each batch produced.
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis
Fmoc-(Dmb)Gly-OH plays a crucial role in solid-phase peptide synthesis (SPPS), particularly for challenging sequences. In SPPS, peptides are synthesized while attached to an insoluble polymeric support (resin), and Fmoc-(Dmb)Gly-OH enhances this process in several significant ways.
Peptide synthesis typically "proceeds from the C-terminus to N-terminus" and may follow either "a sequential route comprising a stepwise addition of a given amino acid to a growing peptide, or a fragment condensation route comprising combining several short fragments to form a desired peptide sequence" . Within this framework, Fmoc-(Dmb)Gly-OH serves as a specialized building block that helps overcome synthetic challenges, particularly in sequences containing difficult or multiple glycine residues.
The removal of the Fmoc protecting group can be performed using standard protocols with "piperidine/DMF," allowing the synthesis to proceed with subsequent amino acids . This compatibility with established SPPS workflows makes Fmoc-(Dmb)Gly-OH a practical choice for researchers working with complex peptide sequences.
Advantages Over Traditional Glycine Derivatives
Fmoc-(Dmb)Gly-OH offers several significant advantages over traditional glycine derivatives in peptide synthesis:
These advantages establish Fmoc-(Dmb)Gly-OH as a critical tool for synthesizing challenging peptides that would be difficult or impossible to produce using conventional methods.
Coupling Methodologies
The integration of Fmoc-(Dmb)Gly-OH into peptide synthesis workflows can be achieved using standard coupling protocols familiar to peptide chemists. According to research findings:
"The coupling of Fmoc-(Dmb)Gly-OH can be achieved using standard methods such as PyBOP®/DIPEA. Following Fmoc removal with piperidine/DMF, the glycine secondary amine can be acylated with Fmoc-amino acids by a single coupling with PyBrOP® or HATU" .
Research Applications
Drug Development
Fmoc-(Dmb)Gly-OH has significant applications in pharmaceutical research and drug development, particularly for peptide-based therapeutics:
"In pharmaceutical research, it is used to create peptide-based drugs. The ability to modify the structure can enhance the efficacy and stability of therapeutic peptides, which is crucial in developing new medications" .
The compound enables the synthesis of complex peptide structures that would otherwise be challenging to produce, including:
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Novel therapeutic peptides with improved stability
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Peptide-based drug delivery systems
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Enzyme inhibitors with enhanced properties
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Receptor modulators with specific binding characteristics
Its ability to facilitate the creation of peptides with improved stability and pharmacokinetic properties makes it particularly valuable in the development of peptide therapeutics, which represent a rapidly growing segment of the pharmaceutical industry .
Bioconjugation Techniques
Bioconjugation, the process of linking biomolecules to create novel functional entities, is another area where Fmoc-(Dmb)Gly-OH demonstrates significant utility:
"The compound can be used in bioconjugation processes, facilitating the attachment of peptides to other biomolecules, which is essential in developing targeted drug delivery systems" .
This capability enables researchers to create:
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Peptide-antibody conjugates for targeted therapies
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Peptide-based imaging agents with enhanced specificity
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Peptide-polymer conjugates for controlled drug delivery
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Peptide-modified nanoparticles for medical applications
The controlled reactivity of Fmoc-(Dmb)Gly-OH allows for precise bioconjugation reactions, enabling researchers to create complex molecular architectures for various biomedical applications with greater efficiency and specificity .
Specialized Research Applications
Beyond the applications already discussed, Fmoc-(Dmb)Gly-OH has several other specialized research uses that highlight its versatility:
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Diagnostics Development: "Its application in diagnostic assays helps in the detection of diseases by allowing the creation of specific peptide probes that can bind to biomarkers, improving the accuracy of tests" .
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Neuroscience Research: "Fmoc-Gly-(Dmb)Gly-OH is used in the synthesis of neuropeptides, aiding in the study of neurological pathways and potential treatments for neurodegenerative diseases" .
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Cancer Therapy Research: "The compound is explored in the development of novel cancer therapies, leveraging its ability to create peptides that can selectively target cancer cells, potentially reducing side effects compared to traditional treatments" .
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Nucleolin-Related Peptides: "The use of this derivative was found to be essential for the synthesis of peptides related to nucleolin" .
These diverse applications demonstrate the broad utility of Fmoc-(Dmb)Gly-OH across multiple scientific disciplines and research areas, making it an increasingly important tool in modern biochemical research.
Comparative Analysis with Related Compounds
Structural Analogs and Derivatives
Fmoc-(Dmb)Gly-OH belongs to a family of specialized amino acid derivatives used in peptide synthesis. Comparing it with related compounds provides valuable insights into its specific advantages and optimal applications.
| Compound | Key Features | Primary Applications | Advantages |
|---|---|---|---|
| Fmoc-(Dmb)Gly-OH | 2,4-dimethoxybenzyl group on glycine | General peptide synthesis, difficult sequences | Prevents aspartimide formation, enhances solubility |
| Fmoc-Gly-Gly-OH | Dipeptide without Dmb modification | Basic peptide synthesis | Simpler, suitable for uncomplicated sequences |
| Fmoc-Leu-(Dmb)Gly-OH | Leucine-glycine dipeptide with Dmb | Specialized peptide synthesis | Combines benefits of Leu and protected Gly |
| Fmoc-Ile-(Dmb)Gly-OH | Isoleucine-glycine dipeptide with Dmb | Specialized peptide synthesis | Combines benefits of Ile and protected Gly |
| Pseudoproline dipeptides | Contain proline-like structures | Peptides with Ser/Thr residues | Break β-sheet aggregation, enhance solubility |
While each compound has specific uses, Fmoc-(Dmb)Gly-OH offers unique advantages for glycine-containing peptides, particularly those prone to synthetic difficulties or aspartimide formation .
Advantages and Limitations
Like any chemical tool, Fmoc-(Dmb)Gly-OH has specific advantages and limitations that researchers should consider when planning peptide synthesis strategies:
Advantages:
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Enables synthesis of difficult hydrophobic and amyloid peptides
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Turn-inducing conformational properties make it useful for cyclic peptides
Limitations:
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Higher cost compared to standard Fmoc-Gly-OH
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May introduce unnecessary complexity for simple peptide sequences
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Limited to glycine positions in the peptide sequence
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Requires careful handling and storage (inert atmosphere, 2-8°C)
Understanding these advantages and limitations helps researchers determine when Fmoc-(Dmb)Gly-OH is the appropriate choice for their specific peptide synthesis requirements, optimizing both cost and efficiency.
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